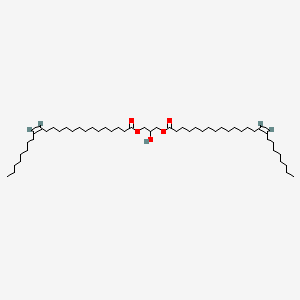

1,3-Dinervonoyl glycerol

Beschreibung

Eigenschaften

IUPAC Name |

[2-hydroxy-3-[(Z)-tetracos-15-enoyl]oxypropyl] (Z)-tetracos-15-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H96O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,49,52H,3-16,21-48H2,1-2H3/b19-17-,20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIPHBBXRGIBNW-CLFAGFIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H96O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(24:1n9/0:0/24:1n9) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dinervonoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dinervonoyl glycerol (B35011) is a diacylglycerol (DAG) molecule of significant interest, comprising a glycerol backbone esterified with nervonic acid at the sn-1 and sn-3 positions. Nervonic acid, a very-long-chain monounsaturated omega-9 fatty acid (24:1n-9), is a crucial component of sphingolipids in the myelin sheath of the central nervous system.[1][2][3] While research directly on 1,3-dinervonoyl glycerol is limited, its structure suggests it may serve as a key intermediate in lipid metabolism and a potential delivery vehicle for nervonic acid. This guide provides a comprehensive overview of its chemical properties, a plausible enzymatic synthesis protocol, and its hypothesized role in biological signaling pathways based on the known functions of nervonic acid.

Physicochemical Properties

Quantitative data for this compound is not extensively available in published literature. The following table summarizes the available information from technical data sheets of chemical suppliers.[4][5][6]

| Property | Value | Source |

| CAS Number | 960594-30-3 | [5][6][7] |

| Molecular Formula | C₅₁H₉₆O₅ | [4][5] |

| Formula Weight | 789.3 g/mol | [4][5] |

| Purity | ≥98% | [4] |

| Physical Form | Solid | [4] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥2 years at -20°C | [4] |

| Solubility | ~10 mg/mL in ethanol (B145695) and dimethylformamide; ~0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2) | [4] |

Biological Significance and Potential Signaling Pathways

Role in Myelination and Neurological Health

Nervonic acid is a key component of sphingolipids, which are essential for the formation and maintenance of the myelin sheath that insulates nerve axons.[1][2] This suggests that this compound could serve as a precursor for the synthesis of these vital lipids, thereby supporting neurological health.

Hypothesized Signaling Pathways

The biological effects of nervonic acid are thought to be mediated through its influence on various signaling cascades. It is plausible that this compound, upon enzymatic hydrolysis to release nervonic acid, could modulate these same pathways.

-

Neurotrophin Signaling Pathway: Nervonic acid supplementation has been shown to affect neurotrophin signaling, which is crucial for neuronal survival, development, and function.[3]

-

Glycerophospholipid and Sphingolipid Metabolism: As a diacylglycerol containing nervonic acid, this compound is intrinsically linked to the metabolism of glycerophospholipids and sphingolipids, both of which are fundamental to cell membrane structure and signal transduction.[3]

-

Anti-Inflammatory Pathways: Nervonic acid has demonstrated anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses within the body.[2]

Below is a conceptual diagram of the potential metabolic fate and signaling influence of this compound.

Caption: Potential metabolic processing of this compound and subsequent influence of nervonic acid on key biological pathways.

Experimental Protocols: Enzymatic Synthesis

A specific, validated protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a general and effective method for synthesizing 1,3-diacylglycerols is through the enzymatic esterification of glycerol with the desired fatty acid in a solvent-free system.[8][9] The following protocol is an adaptation of established methods for this purpose.

Materials and Reagents

-

Glycerol (high purity, low water content)

-

Nervonic acid (≥98% purity)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)[8][9]

-

Hexane (B92381) (analytical grade)

-

Acetone (analytical grade)

-

Silica (B1680970) gel for column chromatography

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, combine glycerol and nervonic acid in a 1:2 molar ratio.

-

Enzyme Addition: Add the immobilized lipase, typically at a concentration of 5-10% by weight of the total reactants.[8]

-

Reaction Conditions: Heat the mixture to a temperature suitable for the chosen lipase (e.g., 50-60°C for Lipozyme RM IM) with constant stirring.[8]

-

Water Removal: Apply a vacuum (e.g., 4 mm Hg) to the reaction vessel to continuously remove the water produced during the esterification, which drives the reaction towards product formation.[8]

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots over time and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and remove the immobilized enzyme by filtration.

-

Purification: The resulting product mixture will contain this compound, as well as unreacted starting materials and other glyceride species. Purify the this compound using column chromatography on silica gel, eluting with a gradient of hexane and acetone.

The following diagram illustrates the general workflow for the enzymatic synthesis of 1,3-diacylglycerols.

Caption: A generalized workflow for the enzymatic synthesis of this compound.

Conclusion and Future Directions

This compound represents a molecule of high potential in the fields of neuroscience and drug development due to its nervonic acid content. While current knowledge is limited, the available data on its physicochemical properties and the established methods for 1,3-diacylglycerol synthesis provide a solid foundation for future research. Further studies are warranted to elucidate the specific biological activities of this compound, including its metabolic fate, bioavailability, and its direct effects on neural cell signaling and function. Such research will be instrumental in unlocking its therapeutic potential for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. content.labscoop.com [content.labscoop.com]

- 5. 960594-30-3|1,3-Dinervonoyl-rac-glycerol|BLD Pharm [bldpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 960594-30-3 [sigmaaldrich.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,3-Dinervonoyl Glycerol: Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dinervonoyl glycerol (B35011), a significant diacylglycerol molecule. The document details its chemical structure, physicochemical properties, and outlines key experimental protocols relevant to its synthesis and analysis, tailored for professionals in research and drug development.

Core Chemical Structure and Identity

1,3-Dinervonoyl glycerol is a diacylglycerol where the glycerol backbone is esterified at the sn-1 and sn-3 positions with nervonic acid, a C24:1 monounsaturated omega-9 fatty acid.[1][2][3] The hydroxyl group at the sn-2 position remains free. This specific arrangement of the long-chain nervonic acid residues imparts distinct chemical and physical properties to the molecule.

The IUPAC name for this compound is 2-hydroxy-3-[(15Z)-15-tetracosenoyloxy]propyl (15Z)-15-tetracosenoate.[4] Its structure is characterized by the presence of two long, unsaturated acyl chains, which influences its solubility, melting point, and interaction with biological membranes.

Caption: 2D structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. These data are crucial for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Reference |

| CAS Number | 960594-30-3 | [4] |

| Molecular Formula | C₅₁H₉₆O₅ | [4] |

| Molecular Weight | 789.32 g/mol | [4] |

| IUPAC Name | 2-hydroxy-3-[(15Z)-15-tetracosenoyloxy]propyl (15Z)-15-tetracsenoate | [4] |

| Synonyms | DG(24:1/0:0/24:1) | [1][2][3] |

| InChI Code | 1S/C51H96O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-18,29-30,49,52H,3-16,19-28,31-48H2,1-2H3/b18-17-,30-29- | [4] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound. Below are representative protocols based on established enzymatic and analytical techniques for diacylglycerols.

Enzymatic Synthesis

The synthesis of 1,3-diacylglycerols (1,3-DAGs) is efficiently achieved via enzymatic esterification, which offers high regioselectivity for the sn-1 and sn-3 positions, minimizing byproduct formation.[5]

Objective: To synthesize this compound by direct esterification of glycerol with nervonic acid using a regioselective lipase (B570770).

Materials:

-

Glycerol (10 mmol)

-

Nervonic acid (20 mmol)

-

Lipozyme RM IM (or a similar sn-1,3 specific lipase), 5% by weight of total reactants

-

Vacuum-equipped reaction flask (e.g., 50 mL pear-shaped flask)

-

Water bath for temperature control

Procedure:

-

Combine glycerol, nervonic acid, and the lipase in the reaction flask.

-

Heat the mixture in a water bath to the optimal temperature for the enzyme (typically 50-70°C).

-

Apply a vacuum (e.g., 4 mm Hg) to the system throughout the reaction. This is critical for removing the water produced during esterification, which drives the reaction equilibrium towards product formation.[5]

-

Maintain the reaction for 24-48 hours, with periodic sampling to monitor progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, terminate the reaction by filtering out the enzyme.

-

The crude product can then be purified using column chromatography on silica (B1680970) gel.

Caption: Workflow for enzymatic synthesis of this compound.

Structural Analysis

Confirmation of the chemical structure and assessment of purity are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment. Key signals would include those for the glycerol backbone methine and methylene (B1212753) protons, the vinyl protons of the nervonic acid double bond, and the acyl chain methylene and terminal methyl protons. The integration of these signals helps confirm the 2:1 ratio of fatty acid to glycerol.

-

¹³C NMR: Confirms the carbon skeleton. Distinct signals for the carbonyl carbons of the ester groups, the glycerol backbone carbons, and the unsaturated carbons of the double bonds are expected. Isotope labeling, such as using ¹³C-labeled glycerol, can be employed for more detailed structural and metabolic studies.[6][7]

B. Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., trimethylsilyl (B98337) or heptafluorobutyryl derivatives) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI).[8][9]

-

Analysis: ESI-MS would be expected to show the molecular ion peak corresponding to the mass of this compound (e.g., [M+Na]⁺ or [M+H]⁺). Tandem MS (MS/MS) experiments can be performed to fragment the molecule, confirming the presence of nervonic acid residues through the detection of characteristic fragment ions.

Biological Significance and Applications

Diacylglycerols like this compound are important lipids in cell signaling and metabolism. While specific biological activities of this particular molecule are not extensively documented in the provided search results, related diacylglycerols are known activators of protein kinase C (PKC).[10] Given the prevalence of nervonic acid in the myelin sheath of nerve fibers, this compound is a molecule of significant interest for research in neurobiology and diseases related to demyelination. Its unique structure makes it a valuable standard for lipidomic studies and a potential candidate for therapeutic applications.

References

- 1. This compound | Vitaceae [vitaceae.org]

- 2. This compound - CAS:960594-30-3 - KKL Med Inc. [m.kklmed.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 960594-30-3 [sigmaaldrich.com]

- 5. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protein-nmr.org.uk [protein-nmr.org.uk]

- 7. Glycerol (1,3-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1857-1 [isotope.com]

- 8. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 1,3-Dinervonoyl Glycerol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinervonoyl glycerol (B35011) is a diacylglycerol (DAG) molecule of significant interest in the scientific community, particularly for its potential roles in neurological health and cellular signaling. It consists of a glycerol backbone esterified with two molecules of nervonic acid at the sn-1 and sn-3 positions. Nervonic acid, a very-long-chain monounsaturated omega-9 fatty acid, is a key component of myelin, the protective sheath surrounding nerve fibers. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methods, and potential biological activities of 1,3-Dinervonoyl glycerol, aimed at facilitating further research and development in this area.

Physical and Chemical Properties

While specific experimental data for this compound is limited, its properties can be inferred from its chemical structure and data available for similar long-chain diacylglycerols and its constituent, nervonic acid.

Table 1: Physical and Chemical Properties of this compound and its Components

| Property | This compound (Predicted/Inferred) | Nervonic Acid | Glycerol |

| Molecular Formula | C₅₁H₉₆O₅ | C₂₄H₄₆O₂ | C₃H₈O₃ |

| Molecular Weight | 789.30 g/mol | 366.62 g/mol | 92.09 g/mol |

| CAS Number | 960594-30-3 | 506-37-6 | 56-81-5 |

| Appearance | Likely a white to off-white waxy solid at room temperature. | White crystalline solid.[1] | Colorless, odorless, viscous liquid. |

| Melting Point (°C) | Estimated to be higher than that of nervonic acid due to increased molecular weight and van der Waals forces. Likely in the range of 50-70°C. | 42-44 °C[1] | 17.9 °C |

| Boiling Point (°C) | High, likely >500°C (decomposes at high temperatures). | 479.2 ± 14.0 °C at 760 mmHg[2] | 290 °C |

| Solubility | Expected to be soluble in nonpolar organic solvents like chloroform, dichloromethane, and ethers. Sparingly soluble in polar solvents like ethanol (B145695) and likely insoluble in water. | Insoluble in water; soluble in organic solvents like ethanol and chloroform.[1] | Miscible with water and ethanol; insoluble in nonpolar organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with enzymatic synthesis being a common and regioselective approach.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 1,3-diacylglycerols using lipase-catalyzed esterification of glycerol with a very-long-chain monounsaturated fatty acid like nervonic acid.

Materials:

-

Glycerol (high purity, anhydrous)

-

Nervonic acid (≥98% purity)

-

Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

-

Anhydrous organic solvent (e.g., hexane (B92381) or solvent-free system)

-

Molecular sieves (for solvent-based reactions)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine glycerol and nervonic acid in a 1:2 molar ratio. If using a solvent, add anhydrous hexane. For a solvent-free system, the reactants are used directly.

-

Enzyme Addition: Add the immobilized 1,3-specific lipase to the reaction mixture. The amount of enzyme is typically 5-10% (w/w) of the total reactants.

-

Reaction Conditions: The reaction is typically carried out at a temperature of 50-60°C with continuous stirring or shaking. To drive the reaction towards product formation, water, a byproduct of the esterification, must be removed. This can be achieved by azeotropic distillation (if using a solvent like hexane), applying a vacuum, or passing a stream of dry, inert gas over the reaction mixture.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) after derivatization.

-

Enzyme Removal: Once the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.

-

Purification: The product mixture, containing unreacted starting materials, monoacylglycerols, and the desired this compound, is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate (B1210297) is commonly used as the eluent, with the less polar this compound eluting before the more polar monoacylglycerols and glycerol.

-

Characterization: The purity and identity of the synthesized this compound can be confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Enzymatic synthesis workflow for this compound.

Analytical Methods

The analysis of this compound requires techniques capable of separating and identifying high molecular weight, non-volatile lipids.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the separation of diacylglycerol isomers.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with acetonitrile (B52724) or a gradient of acetonitrile and isopropanol.

-

Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (around 205 nm) if the fatty acid itself does not have a strong chromophore.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the identification and structural elucidation of this compound.

Typical MS Parameters:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurements.

-

Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) can be used to fragment the molecule and confirm the identity of the fatty acid chains and their positions on the glycerol backbone. Characteristic neutral losses of the nervonic acid moieties and fragments corresponding to the glycerol backbone would be expected.

Analytical workflow for this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not yet extensively studied, but it is hypothesized to play a role in cellular signaling, particularly through pathways involving diacylglycerols and the unique properties of nervonic acid.

Role in Protein Kinase C (PKC) Signaling

Diacylglycerols are well-established second messengers that activate Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on the binding of DAG to their C1 domain, which leads to a conformational change and activation of the kinase. While sn-1,2-diacylglycerols are the canonical activators, some studies suggest that long-chain 1,3-diacylglycerols can also modulate PKC activity. The presence of very-long-chain nervonic acid in this compound may influence its interaction with the C1 domain and the lipid membrane, potentially leading to a unique PKC activation profile.

Potential role of this compound in the PKC signaling pathway.

Potential Neurological Effects

Given that nervonic acid is a crucial component of the myelin sheath, this compound, as a carrier of two nervonic acid molecules, may have significant implications for neurological health. It is plausible that the enzymatic hydrolysis of this compound in vivo could release nervonic acid, making it available for incorporation into sphingolipids and other complex lipids essential for myelin formation and repair. Research has suggested that dietary supplementation with nervonic acid may be beneficial in conditions associated with demyelination. Therefore, this compound could serve as a potential delivery vehicle for nervonic acid to the central nervous system. Further research is warranted to explore the uptake, metabolism, and specific neurological effects of this compound.

Conclusion

This compound is a unique diacylglycerol with the potential for significant biological activity, particularly in the context of neurological function and cellular signaling. While direct experimental data on this specific molecule is still emerging, this guide provides a foundational understanding of its properties, synthesis, and potential roles based on current knowledge of diacylglycerols and nervonic acid. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of lipid chemistry, drug development, and neuroscience, encouraging further investigation into the promising therapeutic applications of this compound.

References

Biosynthesis of Nervonic Acid and Incorporation into Glycerolipids

An In-Depth Technical Guide to the Synthesis of 1,3-Dinervonoyl Glycerol (B35011)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 1,3-dinervonoyl glycerol, a diglyceride containing two nervonic acid chains. Nervonic acid, a very-long-chain monounsaturated fatty acid (C24:1, n-9), is of significant interest in neuroscience and drug development due to its role in the biosynthesis of nerve cell myelin.[1][2][3] It is particularly abundant in the white matter of the brain and peripheral nervous tissue.[4] This document outlines both the biosynthetic routes and potential chemical and enzymatic synthesis strategies, presenting quantitative data, detailed experimental protocols, and pathway visualizations.

In biological systems, nervonic acid is synthesized from oleic acid (C18:1) through a series of fatty acid elongation cycles.[1][3] This process involves the addition of two-carbon units from malonyl-CoA in each cycle. The key rate-limiting enzyme in this pathway is 3-ketoacyl-CoA synthase (KCS).[1] Once synthesized, nervonoyl-CoA can be incorporated into the glycerol backbone. Specifically for the synthesis of triacylglycerols (TAGs), acyl-CoAs are sequentially added to the sn-1 and sn-3 positions of glycerol-3-phosphate.[1] The final step of TAG synthesis is catalyzed by diacylglycerol acyltransferase (DGAT), which has shown substrate preference for long-chain fatty acid diacylglycerols in some plants.[1] While the direct synthesis of this compound as a primary product is not extensively detailed, its formation as an intermediate or a product of specific lipase (B570770) activities can be inferred from general glycerolipid metabolism.

Caption: Biosynthesis of nervonic acid and its incorporation into glycerolipids.

Enzymatic Synthesis of this compound

The enzymatic synthesis of 1,3-diglycerides is a highly specific and efficient method. It typically involves the esterification of glycerol with a fatty acid using a lipase that has sn-1,3 specificity. Novozym 435, an immobilized lipase from Candida antarctica, is commonly used for this purpose.[5] While specific data for this compound is limited, the conditions can be extrapolated from the synthesis of similar molecules like 1,3-diolein (B152344).[5]

Quantitative Data for Enzymatic Synthesis

The following table summarizes the optimized conditions for the enzymatic synthesis of 1,3-diolein, which can serve as a starting point for the synthesis of this compound.[5]

| Parameter | Optimized Value |

| Temperature | 62.4 °C |

| Enzyme Loading (Novozym 435) | 0.75 g |

| Substrate Molar Ratio (Nervonic Acid:Glycerol) | 2.4:1 |

| Solvent (t-Butanol) | 4.8 g |

| Expected Yield of Dinervonoyl Glycerol | ~87% |

| Selectivity for 1,3-isomer | ~88% |

Experimental Protocol for Enzymatic Synthesis

This protocol is adapted from the synthesis of 1,3-diolein.[5]

-

Reaction Setup: In a temperature-controlled reaction vessel, combine glycerol and nervonic acid in a 1:2.4 molar ratio.

-

Solvent Addition: Add t-butanol as the reaction medium.

-

Enzyme Addition: Introduce Novozym 435 to the mixture.

-

Incubation: Maintain the reaction at 62.4 °C with constant stirring for a predetermined duration (e.g., 24 hours).

-

Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing the composition using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: After the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration.

-

Product Purification: Remove the solvent under reduced pressure. The resulting mixture can be purified by column chromatography on silica (B1680970) gel to isolate the this compound from unreacted substrates and byproducts (mono-nervonoyl glycerol and tri-nervonoyl glycerol).

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Chemical Synthesis of this compound

Chemical synthesis offers an alternative route to 1,3-diglycerides. A flexible method involves the use of glycidyl (B131873) esters.[6] This multi-step process provides good yields and purity.

Experimental Protocol for Chemical Synthesis

This protocol is based on a general method for synthesizing 1,3-diglycerides.[6]

-

Preparation of Glycidyl Nervonoate:

-

React the sodium salt of nervonic acid with epichlorohydrin (B41342) to form glycidyl nervonoate.

-

-

Reaction of Glycidyl Nervonoate with Nervonic Acid:

-

Heat the prepared glycidyl nervonoate with another equivalent of nervonic acid in the presence of a quaternary ammonium (B1175870) salt catalyst. This reaction opens the epoxide ring and forms a mixture of 1,3- and 1,2-dinervonoyl glycerol.

-

-

Isomerization:

-

Heat the resulting mixture of diglycerides in the solid phase to promote the isomerization of the 1,2-isomer to the more stable this compound.

-

-

Purification:

-

The final product can be purified by recrystallization or column chromatography on silica gel to achieve high purity.

-

Conclusion

The synthesis of this compound can be approached through both enzymatic and chemical methodologies. The enzymatic route offers high specificity and mild reaction conditions, making it an attractive "green" alternative. Chemical synthesis, while potentially higher yielding, may require more rigorous purification steps. The choice of method will depend on the desired scale of production, purity requirements, and available resources. Further research is needed to optimize these protocols specifically for nervonic acid to maximize yield and purity of the target this compound for applications in research and drug development.

References

- 1. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

- 2. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nervonic acid - Wikipedia [en.wikipedia.org]

- 5. Rational synthesis of 1,3-diolein by enzymatic esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A versatile, flexible synthesis of 1,3-diglycerides and tryglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Trove of 1,3-Dinervonoyl Glycerol: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of 1,3-Dinervonoyl glycerol (B35011), a diacylglycerol of significant interest due to its composition of nervonic acid. While direct quantitative data for 1,3-Dinervonoyl glycerol remains a developing area of research, this document consolidates current knowledge on its most promising natural origins and provides detailed methodologies for its extraction, identification, and quantification.

Introduction to this compound

This compound is a specific diacylglycerol where two molecules of nervonic acid (24:1, n-9) are esterified to the sn-1 and sn-3 positions of a glycerol backbone. Nervonic acid is a very-long-chain monounsaturated fatty acid that plays a crucial role in the biosynthesis of myelin, the protective sheath around nerve fibers. Its presence in this compound makes this molecule a target of interest for applications in neuroscience and the development of therapeutics for neurological disorders.

Promising Natural Sources of Nervonic Acid and Putative this compound

Current research points to several plant seed oils as rich sources of nervonic acid. Notably, in many of these species, nervonic acid is preferentially esterified at the sn-1 and sn-3 positions of triglycerides, strongly suggesting the presence of this compound.

| Plant Species | Family | Common Name | Nervonic Acid Content (% of Total Fatty Acids) | Reference |

| Malania oleifera | Olacaceae | 40 - 67% | [1] | |

| Lunaria annua | Brassicaceae | Honesty, Money Plant | 20 - 25% | [2][3] |

| Acer truncatum | Sapindaceae | Purpleblow Maple | 4 - 7% | [4][5][6][7] |

| Acer elegantulum | Sapindaceae | up to 13.90% | [4] | |

| Cardamine graeca | Brassicaceae | ~46% | [4] | |

| Macaranga adenantha | Euphorbiaceae | ~56% | [4] |

Experimental Protocols

The following sections outline a comprehensive workflow for the extraction, separation, and quantification of this compound from plant seeds.

Lipid Extraction from Plant Seeds

A modified Bligh and Dyer method is recommended for the efficient extraction of total lipids from homogenized plant seeds.

Materials:

-

Homogenized seed powder

-

Methanol

-

Deionized water

-

Centrifuge

-

Rotary evaporator

Protocol:

-

To 1 gram of homogenized seed powder, add 3.75 mL of a chloroform:methanol:water (1:2:0.8 v/v/v) mixture.

-

Vortex the mixture vigorously for 1 minute and then agitate for 15 minutes at room temperature.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of deionized water and vortex for 1 minute.

-

Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Store the lipid extract at -20°C under nitrogen until further analysis.

Separation of this compound

The separation of this compound from other lipid classes and its isomers (1,2- and 2,3-diacylglycerols) is a critical step. A combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) is recommended.

3.2.1. Solid-Phase Extraction (SPE) for Diacylglycerol Fractionation

Materials:

-

Silica-based SPE cartridges

-

Diethyl ether

-

Total lipid extract

Protocol:

-

Condition a silica (B1680970) SPE cartridge with 5 mL of hexane.

-

Dissolve the total lipid extract in a minimal amount of hexane and load it onto the cartridge.

-

Elute neutral lipids (triacylglycerols) with 10 mL of hexane:diethyl ether (95:5 v/v).

-

Elute the diacylglycerol fraction with 10 mL of hexane:diethyl ether (80:20 v/v).

-

Evaporate the solvent from the diacylglycerol fraction.

3.2.2. High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating diacylglycerol isomers.[8]

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

Isocratic elution with 100% Acetonitrile is a robust starting point for separating common diacylglycerol isomers.[8] Gradient elution may be necessary for complex mixtures.

Protocol:

-

Reconstitute the dried diacylglycerol fraction from SPE in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution profile at 205 nm (for UV detection) or using an ELSD.

-

Collect the fraction corresponding to the retention time of 1,3-diacylglycerol isomers for further identification.

Identification and Quantification by Mass Spectrometry (MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for the definitive identification and quantification of this compound.

Instrumentation:

-

LC-MS system with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Protocol:

-

Perform HPLC separation as described in section 3.2.2, with the column outlet connected to the MS detector.

-

Acquire mass spectra in positive ion mode. The protonated molecule [M+H]+ of this compound is expected at m/z corresponding to its molecular weight.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS). Fragmentation of the parent ion will yield characteristic daughter ions corresponding to the loss of a nervonic acid molecule.

-

For quantification, use an external calibration curve generated with a synthesized this compound standard of known concentrations.

Synthesis of this compound Analytical Standard

Accurate quantification requires a pure analytical standard. Enzymatic synthesis offers a specific and controlled method for producing this compound.

Materials:

-

Glycerol

-

Nervonic acid

-

Immobilized lipase (B570770) from Candida antarctica (Novozym 435) or Rhizomucor miehei (Lipozyme RM IM)

-

Solvent-free system or a suitable organic solvent (e.g., hexane)

-

Vacuum system

Protocol:

-

Combine glycerol and a 2-fold molar excess of nervonic acid in a reaction vessel.

-

Add the immobilized lipase (typically 5-10% by weight of substrates).

-

If using a solvent-free system, heat the mixture to a temperature that allows for a liquid state but does not denature the enzyme (e.g., 50-60°C).

-

Apply a vacuum to remove water produced during the esterification reaction, driving the equilibrium towards the formation of diacylglycerol.

-

Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

-

Once the desired conversion is reached, stop the reaction by filtering off the enzyme.

-

Purify the this compound from the reaction mixture using column chromatography or preparative HPLC.

Visualizations

References

- 1. Northstar Lipids’ Lunaria (Honesty) seed oil [cosmeticsbusiness.com]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Separation of glyceride positional isomers by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of 1,3-Dinervonoyl Glycerol in Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence on the specific biological role of 1,3-Dinervonoyl glycerol (B35011) is currently limited in published scientific literature. This guide, therefore, extrapolates its potential functions based on the well-documented roles of its constituent components: nervonic acid and the diacylglycerol (DAG) backbone. The proposed mechanisms and pathways should be considered hypothetical and serve as a foundation for future research.

Introduction to 1,3-Dinervonoyl Glycerol

This compound is a diacylglycerol (DAG) molecule esterified with two molecules of nervonic acid at the sn-1 and sn-3 positions of the glycerol backbone.[1] Nervonic acid (24:1, n-9) is a very-long-chain monounsaturated fatty acid (VLCFA) that is highly enriched in the nervous system, particularly as a component of sphingolipids in the myelin sheath.[2] Diacylglycerols are critical signaling molecules, most notably acting as second messengers to activate Protein Kinase C (PKC).[3][4] The unique structure of this compound, combining the signaling-competent DAG backbone with the neurologically significant nervonic acid, suggests a specialized role in cellular processes, particularly within the nervous system.

Core Components and Their Established Functions

Nervonic Acid

Nervonic acid is a crucial fatty acid for brain development and function.[5] Its biosynthesis primarily occurs in the endoplasmic reticulum through the elongation of oleic acid (18:1, n-9).[6][7]

Table 1: Key Properties and Biological Roles of Nervonic Acid

| Property/Function | Description | Key References |

| Structure | C24:1n-9 monounsaturated fatty acid | [2] |

| Primary Location | Abundant in brain white matter, liver, and kidney. A key component of the myelin sheath. | [8][2] |

| Structural Role | Integral to the biosynthesis of sphingolipids (e.g., sphingomyelin (B164518) and cerebrosides), which are essential for the integrity and fluidity of neuronal membranes.[6] | [2][6] |

| Signaling Role | Modulates intracellular signaling cascades, including the PI3K/Akt/mTOR pathway, which is central to cell survival and growth.[6] Also influences neurotrophin signaling.[9] | [6][9] |

| Neuroprotection | Exhibits neuroprotective properties by potentially shielding neurons from oxidative stress and inflammation.[6] | [6] |

| Anti-inflammatory | Can reduce the production of pro-inflammatory cytokines and chemokines. | [10] |

| Metabolic Regulation | Implicated in regulating metabolic functions, including insulin (B600854) sensitivity and body weight. | [10] |

Diacylglycerols (DAGs)

Diacylglycerols are central intermediates in lipid metabolism and pivotal second messengers in signal transduction.[11][12] The most well-characterized signaling role of DAG is the activation of PKC.[3][4] It is important to note that the canonical PKC activators are sn-1,2-diacylglycerols. The direct role of sn-1,3-diacylglycerols in PKC activation is less established and may be significantly different.

Hypothesized Biological Roles of this compound

Based on the functions of its components, the biological roles of this compound can be hypothesized in the following areas:

A Reservoir for Nervonic Acid

This compound could serve as a storage and transport form of nervonic acid within cells. The release of nervonic acid from the glycerol backbone by lipases would make it available for incorporation into sphingolipids, which are vital for myelin sheath maintenance and repair. This could be particularly important in oligodendrocytes and Schwann cells.

Modulation of Membrane Properties

The incorporation of this compound into cellular membranes could influence their biophysical properties. The two long, monounsaturated nervonic acid chains would likely affect membrane fluidity, thickness, and the formation of lipid rafts, specialized membrane microdomains that organize signaling proteins.[6]

Potential Role in Signal Transduction

While sn-1,2-DAGs are the primary activators of PKC, it is plausible that this compound could play a role in signaling, either directly or indirectly:

-

Indirect PKC Activation: Isomerization of 1,3-DAG to the more active 1,2-DAG form can occur in cells, which could then lead to PKC activation.

-

Modulation of Other Signaling Proteins: 1,3-DAGs may interact with other C1 domain-containing proteins, although with potentially different affinities and downstream effects compared to 1,2-DAGs.

-

Generation of Other Bioactive Lipids: this compound could be phosphorylated by a diacylglycerol kinase (DGK) to produce phosphatidic acid (PA), another important lipid second messenger.[12][13]

Potential Signaling Pathways

The following diagrams illustrate the established biosynthesis of nervonic acid and a general overview of DAG-mediated signaling pathways, within which this compound could potentially be involved.

Caption: Biosynthesis pathway of nervonic acid from stearic acid in the endoplasmic reticulum.

Caption: General diacylglycerol signaling pathway and hypothetical involvement of this compound.

Experimental Protocols

As there are no specific published experimental protocols for investigating this compound, this section outlines general methodologies that could be adapted for its study.

Quantification of this compound in Cells and Tissues

Objective: To determine the endogenous levels of this compound.

Methodology:

-

Lipid Extraction: Extract total lipids from cell pellets or tissue homogenates using a modified Bligh-Dyer or Folch method.

-

Isomer Separation: Separate DAG isomers using reversed-phase high-performance liquid chromatography (RP-HPLC).[14] A C18 column with an isocratic mobile phase of acetonitrile (B52724) can be effective for separating DAG molecular species.

-

Detection and Quantification: Utilize a charged aerosol detector (CAD) or mass spectrometry (MS) for sensitive detection and quantification.[15] A synthetic this compound standard would be required for accurate quantification.

In Vitro PKC Activation Assay

Objective: To assess the ability of this compound to activate PKC isoforms.

Methodology:

-

PKC Source: Use purified recombinant PKC isoforms or a partially purified PKC fraction from rat brain.[16]

-

Reaction Mixture: Prepare a reaction mixture containing the PKC source, a phosphate-donating substrate (e.g., [γ-³²P]ATP), a PKC substrate (e.g., histone H1), and phospholipids (B1166683) (e.g., phosphatidylserine).

-

Activation: Add this compound at various concentrations to the reaction mixture. Include a known PKC activator like 1,2-dioleoyl-sn-glycerol (B52968) or phorbol (B1677699) 12-myristate 13-acetate (PMA) as a positive control.[17][18]

-

Measurement of Activity: Quantify the incorporation of ³²P into the substrate using SDS-PAGE and autoradiography or scintillation counting.

Data Presentation

Due to the absence of specific quantitative data for this compound, the following table summarizes the families of Protein Kinase C, which are the primary targets of diacylglycerol signaling. This provides context for the potential downstream effects should this compound or its isomers activate these enzymes.

Table 2: Families of Protein Kinase C (PKC) and Their Characteristics

| PKC Family | Isoforms | Cofactor Requirements | C1 Domain | General Functions | Key References |

| Conventional | α, βI, βII, γ | DAG, Phosphatidylserine, Ca²⁺ | Two C1 domains | Cell proliferation, apoptosis, differentiation | [3][4] |

| Novel | δ, ε, η, θ | DAG, Phosphatidylserine | Two C1 domains | Cell survival, transformation, immune responses | [3][4] |

| Atypical | ζ, ι/λ | None (constitutively active) | One C1 domain | Cell polarity, NF-κB activation | [3][4] |

Future Directions and Conclusion

The biological role of this compound remains an unexplored area of lipid research. Its unique structure, featuring the neurologically important nervonic acid, strongly suggests a specialized function, particularly in the central nervous system. Future research should focus on:

-

Quantifying endogenous levels of this compound in different cell types and tissues, especially in the brain.

-

Investigating its metabolism: Identifying the enzymes responsible for its synthesis and degradation.

-

Elucidating its signaling role: Determining if it directly interacts with and modulates the activity of PKC or other signaling proteins.

-

Assessing its therapeutic potential: Exploring whether supplementation with this compound could be beneficial in neurological disorders characterized by demyelination or neuronal damage.

References

- 1. 1,3--Dinervonoyl-Glycerol, 5MG | Labscoop [labscoop.com]

- 2. researchgate.net [researchgate.net]

- 3. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Production and protein kinase C activation of diacylglycerols containing polymethylene-interrupted PUFA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of protein kinase C by oxidized diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

1,3-Dinervonoyl Glycerol: A Technical Guide to Its Synthesis, Characterization, and Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 1,3-dinervonoyl glycerol (B35011), a unique diacylglycerol containing the very-long-chain fatty acid, nervonic acid. Due to a scarcity of specific historical data on its discovery, this document focuses on the likely synthetic origins of the compound, detailed methodologies for its synthesis and characterization, and its potential biological importance, largely inferred from the well-documented roles of nervonic acid.

Introduction

1,3-Dinervonoyl glycerol is a diacylglycerol molecule in which a glycerol backbone is esterified at the sn-1 and sn-3 positions with nervonic acid (cis-15-tetracosenoic acid), a 24-carbon monounsaturated omega-9 fatty acid. While the specific discovery and historical timeline of this compound are not well-documented in scientific literature, its existence is likely the result of targeted chemical synthesis for research purposes. The profound biological significance of nervonic acid, particularly in the nervous system, suggests that this compound was developed as a tool to investigate the metabolism and therapeutic potential of nervonic acid in a glycerolipid form.

Nervonic acid is a key component of sphingolipids, such as cerebrosides and sphingomyelin, which are integral to the structure of the myelin sheath that insulates nerve fibers.[1] Its roles in cellular signaling, anti-inflammatory processes, and lipid mobilization are also subjects of ongoing research.[2][3] Deficiencies in nervonic acid have been associated with demyelinating neurological disorders, making it a molecule of significant interest in drug development.[4]

Synthesis of this compound

The synthesis of 1,3-diacylglycerols (DAGs) with high purity can be achieved through several methods, with enzymatic synthesis being a common and regioselective approach.[5]

Experimental Protocol: Enzymatic Esterification

This protocol describes a general method for the synthesis of this compound using a 1,3-specific lipase (B570770).

Materials:

-

Glycerol

-

Nervonic acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)[5][6]

-

Solvent (e.g., hexane, or a solvent-free system)[5]

-

Molecular sieves (for solvent-free systems to remove water)

-

Rotary evaporator

-

Vacuum pump

-

Reaction vessel with temperature control and stirring

Procedure:

-

Reactant Preparation: A molar ratio of 2:1 of nervonic acid to glycerol is typically used.[6] For a lab-scale synthesis, combine the appropriate amounts in the reaction vessel.

-

Enzyme Addition: Add the immobilized 1,3-specific lipase to the reaction mixture. The amount of enzyme is usually a percentage of the total reactant weight (e.g., 5-10 wt%).[6]

-

Reaction Conditions: The reaction is conducted under vacuum to remove the water produced during esterification, which drives the reaction to completion.[6] The temperature is maintained at a level that ensures the reactants are in a liquid state and is optimal for the specific lipase used (e.g., 50-70°C).[5][6] The mixture is stirred continuously.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized enzyme is removed by filtration.

-

Purification: The resulting mixture will contain this compound, as well as unreacted starting materials and byproducts like mono-nervonoyl glycerol and tri-nervonoyl glycerol. Purification can be achieved through:

-

Molecular Distillation: To remove unreacted fatty acids and monoglycerides.[5]

-

Solvent Fractionation/Crystallization: At a controlled temperature to separate the desired 1,3-DAG from other acylglycerols.[5]

-

Column Chromatography: Using a silica (B1680970) gel column to achieve high purity.[6]

-

Characterization and Analytical Methods

The structural confirmation and purity assessment of synthesized this compound are crucial. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of diacylglycerol species.[7]

-

Electrospray Ionization (ESI)-MS/MS: This technique allows for sensitive and specific detection. The fragmentation pattern of the parent ion provides information about the constituent fatty acids.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry enables the separation of different lipid species before their detection and identification.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantification without the need for chromatographic separation.[7][11][12]

-

¹H NMR: Proton NMR can provide information about the fatty acid chains and their position on the glycerol backbone.[8][11]

-

¹³C NMR: Carbon-13 NMR gives detailed information about the carbon skeleton of the molecule, allowing for the confirmation of the 1,3-esterification pattern.[8][11]

-

2D NMR Techniques (e.g., HSQC, HMBC): These techniques can be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule.[11]

The following table summarizes key analytical parameters for the characterization of this compound.

| Analytical Technique | Parameter | Expected Outcome for this compound | Reference |

| Mass Spectrometry | Molecular Weight | C₅₁H₉₆O₅, Exact Mass: 788.72 g/mol | Calculated |

| Fragmentation Pattern | Characteristic loss of nervonic acid moieties. | [7] | |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to the glycerol backbone protons and the protons of the nervonic acid chains, including the characteristic olefinic protons. | [8][11] |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the carbons of the nervonic acid chains, including the sp² carbons of the double bond. | [8][11] |

Biological Significance and Potential Applications

The biological importance of this compound is intrinsically linked to the roles of nervonic acid. As a precursor to sphingolipids, nervonic acid is vital for the integrity of the myelin sheath and proper nerve function.[1][4][13]

Potential Signaling Pathways and Mechanisms

While specific signaling pathways for this compound have not been elucidated, its constituent nervonic acid is known to be incorporated into sphingolipids, which are key players in cellular signaling.[2][14]

The diagram below illustrates the metabolic context of nervonic acid and its incorporation into sphingolipids, a key aspect of its biological function.

Caption: Metabolic pathway of nervonic acid and its incorporation into sphingolipids.

Therapeutic and Research Applications

This compound is a valuable tool for researchers in several areas:

-

Drug Delivery: As a lipid-based molecule, it could potentially be explored as a component of lipid nanoparticles or other drug delivery systems, particularly for targeting the central nervous system.

-

Neuroscience Research: It can be used in cell culture and animal studies to investigate the uptake, metabolism, and downstream effects of nervonic acid when delivered as a diacylglycerol.[14]

-

Nutraceutical Development: Given the interest in nervonic acid for cognitive health, this compound could be investigated as a potential nutraceutical ingredient with specific metabolic properties.

The workflow for investigating the biological effects of this compound is outlined in the diagram below.

Caption: Workflow for the biological investigation of this compound.

Conclusion

While the history of this compound's discovery remains obscure, its chemical structure points to its significance as a synthetic tool for advancing our understanding of nervonic acid metabolism and its role in health and disease. The methodologies for its synthesis and characterization are well-established within the broader field of lipid chemistry. As research into the therapeutic potential of very-long-chain fatty acids continues to grow, molecules like this compound will likely play an increasingly important role in the development of novel treatments for neurological disorders and other conditions.

References

- 1. Nervonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. Chemical synthesis and NMR characterization of structured polyunsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.uoc.gr [chemistry.uoc.gr]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Incorporation of very-long-chain fatty acids into sphingolipids of cultured neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 1,3-Dinervonoyl Glycerol: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Mechanisms and Therapeutic Prospects of a Novel Nervonic Acid Delivery System

Executive Summary

1,3-Dinervonoyl glycerol (B35011), a diacylglycerol composed of a glycerol backbone esterified with two molecules of nervonic acid at the sn-1 and sn-3 positions, is emerging as a molecule of significant interest for therapeutic development, particularly in the realm of neurology. While direct research on 1,3-dinervonoyl glycerol is in its infancy, its potential lies in its role as a delivery vehicle for nervonic acid (NA), a long-chain monounsaturated fatty acid crucial for myelin sheath formation and maintenance. This technical guide synthesizes the current understanding of nervonic acid's biological activities and the metabolic fate of 1,3-diacylglycerols to project the therapeutic promise of this compound. We will delve into its proposed mechanisms of action, including the modulation of key signaling pathways, its anti-inflammatory effects, and its role in promoting myelination, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction: this compound as a Pro-Drug for Nervonic Acid

Nervonic acid (cis-15-tetracosenoic acid) is a vital component of sphingolipids in the myelin sheath of the central and peripheral nervous systems.[1] Deficiencies in nervonic acid have been linked to demyelinating diseases such as multiple sclerosis (MS) and adrenoleukodystrophy (ALD).[1] Direct supplementation with nervonic acid has shown therapeutic potential; however, its delivery and bioavailability are critical considerations.

This compound presents a promising strategy to enhance the delivery of nervonic acid. As a diacylglycerol, it is anticipated to be hydrolyzed by intestinal lipases, releasing free nervonic acid for absorption. This metabolic pathway suggests that this compound can act as a pro-drug, potentially offering improved bioavailability and sustained release of nervonic acid.

Proposed Therapeutic Mechanisms of Action

The therapeutic effects of this compound are predicated on the biological activities of its constituent, nervonic acid. Key proposed mechanisms include:

-

Promotion of Myelination and Remyelination: Nervonic acid is an essential substrate for the synthesis of sphingomyelin (B164518) and other sphingolipids that constitute the myelin sheath. Supplementation with nervonic acid has been shown to enhance the synthesis of key myelin proteins.[2]

-

Anti-Inflammatory Effects: Nervonic acid exhibits potent anti-inflammatory properties by modulating pro-inflammatory signaling pathways and reducing the production of inflammatory cytokines.

-

Neuroprotection and Cognitive Enhancement: By supporting myelin integrity and reducing neuroinflammation, nervonic acid contributes to neuroprotection and has been shown to improve cognitive function in animal models of neurological disorders.

Quantitative Data from Preclinical Studies on Nervonic Acid

The following tables summarize the quantitative effects of nervonic acid observed in various preclinical models.

Table 1: Effects of Nervonic Acid on Myelin Protein Expression in Oligodendrocytes

| Cell Type | Treatment | Myelin Protein | Fold Change vs. Control | Reference |

| Human Oligodendrocyte Precursor Cells (hOPCs) | Fish Oil Mixture (rich in NA ester) | MBP | ~2x increase | [3] |

| Human Oligodendrocyte Precursor Cells (hOPCs) | Fish Oil Mixture (rich in NA ester) | MOG | ~2x increase | [3] |

| Human Oligodendrocyte Precursor Cells (hOPCs) | Fish Oil Mixture (rich in NA ester) | PLP | ~2x increase | [3] |

Table 2: Anti-Inflammatory Effects of Nervonic Acid on Cytokine Production

| Cell Type | Stimulant | Nervonic Acid Concentration | Cytokine | % Inhibition vs. Stimulated Control | Reference |

| RAW264.7 Macrophages | LPS | 50 µM | TNF-α | Significant reduction | [4] |

| RAW264.7 Macrophages | LPS | 50 µM | IL-6 | Significant reduction | [4] |

| RAW264.7 Macrophages | LPS | 50 µM | IL-1β | Significant reduction | [4] |

Table 3: Effects of Nervonic Acid in Animal Models of Neurological Disorders

| Animal Model | Disease | Treatment | Outcome Measure | Result | Reference |

| C57BL/6 Mice | Parkinson's Disease (MPTP-induced) | 20 mg/kg NA | Pole Test (Climbing Time) | 15.56 ± 1.97 s (vs. 34.7 ± 2.43 s in model) | [5] |

| C57BL/6 Mice | Parkinson's Disease (MPTP-induced) | 40 mg/kg NA | Pole Test (Climbing Time) | 12.61 ± 1.03 s (vs. 34.7 ± 2.43 s in model) | [5] |

| C57BL/6 Mice | Parkinson's Disease (MPTP-induced) | 60 mg/kg NA | Pole Test (Climbing Time) | 9.84 ± 0.95 s (vs. 34.7 ± 2.43 s in model) | [5] |

| C57BL/6 Mice | Parkinson's Disease (MPTP-induced) | 60 mg/kg NA | Rotarod Test (Rolling Time) | 410.3 ± 16.72 s (vs. 241.38 ± 15.67 s in model) | [5] |

| Alzheimer's Disease Model Mice | Alzheimer's Disease | N/A | Morris Water Maze (Escape Latency) | Significant improvement with NA | [6] |

Key Signaling Pathways Modulated by Nervonic Acid

Nervonic acid exerts its cellular effects through the modulation of critical intracellular signaling pathways, primarily the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Nervonic acid has been shown to activate this pathway, which is crucial for promoting oligodendrocyte maturation and myelin synthesis.[7]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is implicated in many neuroinflammatory diseases. Nervonic acid has been demonstrated to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.[4][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of nervonic acid.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most common animal model for human multiple sclerosis.

-

Animal Model: C57BL/6 mice.[9]

-

Induction: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) in Complete Freund's Adjuvant (CFA).[9] Intraperitoneal injections of pertussis toxin are administered on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.[10]

-

Clinical Scoring: Disease progression is monitored daily using a standardized clinical scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[1]

-

Treatment: Nervonic acid or vehicle control is typically administered orally via gavage.

-

Outcome Measures: Clinical score, body weight, motor function tests (e.g., rotarod, grip strength), and histological analysis of the spinal cord for demyelination and immune cell infiltration.[5][11]

In Vitro Assay: Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.

-

Cell Culture: A relevant cell line (e.g., RAW264.7 macrophages or primary microglia) is seeded in 96-well plates.[11]

-

Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Treatment: Concurrently with or prior to stimulation, cells are treated with various concentrations of nervonic acid or a vehicle control.

-

Supernatant Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.[11]

-

ELISA Procedure:

-

A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[5]

-

The plate is blocked to prevent non-specific binding.[11]

-

Standards of known cytokine concentrations and the collected supernatants are added to the wells.[5]

-

A biotinylated detection antibody, also specific for the cytokine, is added.

-

Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance of the colored product is measured using a plate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[5]

-

Behavioral Assay: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[8]

-

Procedure:

-

Acquisition Phase: For several consecutive days, mice are placed in the pool from different starting locations and must learn to find the hidden platform using spatial cues in the room. The time to find the platform (escape latency) and the path taken are recorded.[12]

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[12]

-

-

Data Analysis: Key metrics include escape latency, path length, and time spent in the target quadrant.

Logical Framework for the Therapeutic Action of this compound

The therapeutic potential of this compound can be conceptualized through the following logical progression:

Conclusion and Future Directions

This compound holds considerable promise as a therapeutic agent for neurological disorders characterized by demyelination and neuroinflammation. Its potential to serve as an effective delivery system for nervonic acid warrants further investigation. The preclinical data for nervonic acid are compelling, demonstrating its ability to promote myelin protein synthesis, reduce pro-inflammatory cytokine production, and improve functional outcomes in animal models.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Direct investigation of the absorption, distribution, metabolism, and excretion of this compound to confirm its efficacy as a nervonic acid pro-drug.

-

Dose-Response Studies: Establishing the optimal therapeutic dosage of this compound in relevant animal models.

-

Chronic Toxicity Studies: Evaluating the long-term safety of this compound supplementation.

-

Clinical Trials: Ultimately, well-designed clinical trials in patient populations with diseases such as multiple sclerosis and adrenoleukodystrophy will be necessary to validate the therapeutic potential of this promising compound.

This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to explore the therapeutic applications of this compound. The convergence of evidence on the crucial role of nervonic acid in neurological health and the potential for enhanced delivery through a diacylglycerol backbone positions this molecule as a strong candidate for further development.

References

- 1. Evaluation of locomotor function and microscopic structure of the spinal cord in a mouse model of experimental autoimmune encephalomyelitis following treatment with syngeneic mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Improved colonic inflammation by nervonic acid via inhibition of NF-κB signaling pathway of DSS-induced colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nervonic acid amends motor disorder in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nervonic acid improves fat transplantation by promoting adipogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nervonic acid amends motor disorder in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlation of Visual System Biomarkers With Motor Deficits in Experimental Autoimmune Encephalomyelitis-Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-Depth Characterization of Somatic and Orofacial Sensitive Dysfunctions and Interfering-Symptoms in a Relapsing-Remitting Experimental Autoimmune Encephalomyelitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 1,3-Dinervonoyl Glycerol and Nervonic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonic acid (NA), a C24:1 monounsaturated very-long-chain fatty acid (VLCFA), is a critical component of neural tissues, particularly in the constitution of the myelin sheath.[1][2] Its metabolism, encompassing both biosynthesis from oleic acid and degradation via peroxisomal β-oxidation, is intrinsically linked to the health and function of the central nervous system. Deficiencies or metabolic impairments of nervonic acid are associated with severe demyelinating disorders, including Multiple Sclerosis and X-linked Adrenoleukodystrophy.[3][4] 1,3-Dinervonoyl glycerol, a structured diacylglycerol containing two nervonic acid molecules, represents a novel compound with potential therapeutic applications derived from the unique properties of its constituent fatty acid. This technical guide provides a comprehensive overview of nervonic acid metabolism, the enzymatic synthesis of this compound, key biological signaling pathways, quantitative data, and detailed experimental protocols relevant to researchers and professionals in drug development.

Nervonic Acid Metabolism

The endogenous balance of nervonic acid is maintained by a tightly regulated interplay of its synthesis, incorporation into complex lipids, and catabolism.

Biosynthesis Pathway

The de novo synthesis of nervonic acid is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum.[5] The pathway begins with the common fatty acid precursor, oleic acid (18:1), and extends its carbon chain through a series of elongation cycles.

The biosynthesis can be summarized in three main stages:

-

Synthesis of Oleic Acid (C18:1): This precursor is synthesized from shorter-chain fatty acids. Stearoyl-CoA desaturase (SCD) plays a key role in introducing the double bond into stearic acid (C18:0) to form oleic acid.[2]

-

Chain Elongation: Oleic acid is elongated by the fatty acid elongation system. This is a cyclical process where each cycle adds a two-carbon unit from malonyl-CoA.[2]

-

Key Enzymes: The elongation is catalyzed by a complex of enzymes, with 3-ketoacyl-CoA synthase (KCS) being the essential rate-limiting enzyme.[5] Fatty acid elongase enzymes, such as ELOVL4, are also crucial in this process for the production of VLCFAs.[2] The process ultimately converts oleic acid (C18:1) to erucic acid (C22:1) and finally to nervonic acid (C24:1).[2] The final product is in the form of nervonoyl-CoA.[5]

References

Solubility of 1,3-Dinervonoyl Glycerol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,3-Dinervonoyl glycerol (B35011), a diacylglycerol containing two nervonic acid chains. Due to the scarcity of direct quantitative solubility data in publicly available literature, this document focuses on providing a comprehensive summary of qualitative solubility information, data for analogous compounds, and detailed experimental protocols for determining the solubility of this lipophilic molecule. Additionally, it explores the crucial role of diacylglycerols in cellular signaling pathways.

Solubility Profile of 1,3-Dinervonoyl Glycerol and Related Compounds

| Compound | Solvent | Temperature | Solubility | Data Type |

| This compound | Various Organic Solvents | Not Specified | Data not available | N/A |

| Nervonic Acid | Ethanol (B145695) | Not Specified | Approximately 10 mg/mL[1] | Quantitative |

| DMSO | Not Specified | Approximately 20 mg/mL[1] | Quantitative | |

| Dimethylformamide (DMF) | Not Specified | Approximately 20 mg/mL[1] | Quantitative | |

| 1,3-Dioctanoyl glycerol | Ethanol | Not Specified | Approximately 10 mg/mL[2] | Quantitative |

| Chloroform | Not Specified | Approximately 10 mg/mL[2] | Quantitative | |

| DMSO | Not Specified | Approximately 1 mg/mL[2] | Quantitative | |

| Dimethylformamide (DMF) | Not Specified | Approximately 30 mg/mL[2] | Quantitative | |